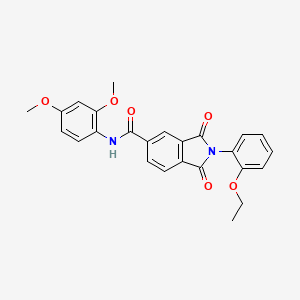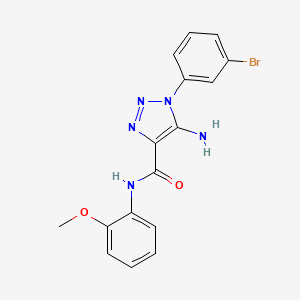![molecular formula C20H18FN3O2 B4772176 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4772176.png)
1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine
Descripción general
Descripción
1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine, also known as Fipronil, is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. Fipronil belongs to the family of phenylpyrazole chemicals and is known for its high effectiveness against a wide range of insects, including fleas, ticks, ants, and cockroaches. Fipronil is a potent and long-lasting insecticide that has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine acts as a potent inhibitor of the gamma-aminobutyric acid (GABA) receptor in insects. The GABA receptor is an important neurotransmitter receptor in the insect nervous system that regulates the flow of chloride ions into the neuron, leading to hyperpolarization and inhibition of nerve impulses. 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine binds to the GABA receptor and blocks the flow of chloride ions, leading to hyperexcitation of the insect nervous system and ultimately death.
Biochemical and Physiological Effects:
1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine has been shown to have a wide range of biochemical and physiological effects on insects. 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine has been shown to disrupt the normal functioning of the insect nervous system, leading to hyperexcitation, convulsions, and ultimately death. 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine has also been shown to have effects on insect metabolism, including inhibition of acetylcholinesterase and cytochrome P450 enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine has several advantages for use in laboratory experiments. 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine is a potent and long-lasting insecticide that is effective against a wide range of insects, making it useful for studying the effects of insecticides on different insect species. 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine is also relatively easy to synthesize and can be obtained in large quantities for use in experiments. However, 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine also has some limitations for use in laboratory experiments. 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine is highly toxic to mammals and other non-target organisms, making it difficult to use in experiments involving these organisms. 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine is also relatively expensive compared to other insecticides, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine. One area of research is the development of new insecticides based on the structure of 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine that are more effective and less toxic to non-target organisms. Another area of research is the study of the long-term effects of 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine on insect populations and ecosystems. Finally, there is a need for research on the development of new methods for controlling insect pests that do not rely on chemical insecticides, such as biological control methods or the use of genetically modified crops.
Aplicaciones Científicas De Investigación
1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine has been extensively studied for its insecticidal properties and its potential use in controlling insect pests in agriculture and veterinary medicine. 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine has been shown to be effective against a wide range of insects, including fleas, ticks, ants, and cockroaches. 1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine has also been studied for its potential use in controlling mosquito populations that transmit diseases such as malaria, dengue fever, and Zika virus.
Propiedades
IUPAC Name |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-17-9-5-4-8-16(17)18-14-19(26-22-18)20(25)24-12-10-23(11-13-24)15-6-2-1-3-7-15/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDMWAVAVPBGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Fluorophenyl)-1,2-oxazol-5-yl](4-phenylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4772098.png)
![1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B4772112.png)
![ethyl 4-{[4-(allyloxy)-2-hydroxybenzoyl]amino}benzoate](/img/structure/B4772117.png)
![3-allyl-5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4772127.png)
![1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine](/img/structure/B4772144.png)
![1-methyl-3-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4772149.png)


![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4772167.png)

![2-[2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4772196.png)
![N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4772208.png)

![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4772226.png)